molecular formula C16H12N6O2 B5820672 2-(benzotriazol-1-yl)-N'-(2-oxoindol-3-yl)acetohydrazide CAS No. 5792-51-8

2-(benzotriazol-1-yl)-N'-(2-oxoindol-3-yl)acetohydrazide

Cat. No.: B5820672
CAS No.: 5792-51-8
M. Wt: 320.31 g/mol
InChI Key: OJNRCMKPYIORQT-UHFFFAOYSA-N
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Description

2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzotriazole moiety linked to an indole derivative through an acetohydrazide linkage. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetohydrazide typically involves the following steps:

    Formation of Benzotriazole Derivative: The starting material, benzotriazole, is reacted with an appropriate acylating agent to form a benzotriazole derivative.

    Coupling with Indole Derivative: The benzotriazole derivative is then coupled with an indole derivative through a hydrazide linkage. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the acetohydrazide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The benzotriazole and indole moieties can participate in substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions (e.g., reflux in a suitable solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted benzotriazole or indole derivatives.

Scientific Research Applications

2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: In materials science, the compound is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetohydrazide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The benzotriazole and indole moieties can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s bioactivity. The acetohydrazide linkage may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetamide: Similar structure but with an acetamide linkage instead of an acetohydrazide linkage.

    2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetohydrazide linkage.

    2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetonitrile: Similar structure but with a nitrile group instead of an acetohydrazide linkage.

Uniqueness

2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetohydrazide is unique due to the presence of the acetohydrazide linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2/c23-14(9-22-13-8-4-3-7-12(13)18-21-22)19-20-15-10-5-1-2-6-11(10)17-16(15)24/h1-8,17,24H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNRCMKPYIORQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419902
Record name 2-(benzotriazol-1-yl)-N'-(2-oxoindol-3-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5792-51-8
Record name 2-(benzotriazol-1-yl)-N'-(2-oxoindol-3-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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